

Ethyl trifluoroacetyldibromoacetate CAS number and identifiers

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Compound of Interest						
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An In-depth Technical Guide to **Ethyl Trifluoroacetyldibromoacetate** and Related Compounds

Abstract

This technical guide addresses the chemical identifiers, properties, and synthesis of compounds related to "Ethyl trifluoroacetyldibromoacetate." The requested chemical name is ambiguous and does not correspond to a single, readily identifiable compound in chemical databases. This document provides a detailed overview of the most plausible interpretations and closely related chemical structures, including Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and Ethyl 2,2-dibromo-2-fluoroacetate. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of chemical data, identifiers, and experimental context.

Chemical Identification and Nomenclature

The chemical name "Ethyl trifluoroacetyldibromoacetate" does not resolve to a standard chemical structure with a registered CAS number. The name combines features of a trifluoroacetyl group (CF3CO-) and a dibromoacetate moiety. The most likely interpretations and related compounds with established identifiers are presented below.

Summary of Chemical Identifiers



The following table summarizes the key identifiers for plausible interpretations and related compounds.

Compound Name	CAS Number	Molecular Formula	IUPAC Name	PubChem CID
Ethyl 2-bromo- 4,4,4-trifluoro-3- oxobutanoate	4544-43-8	C6H6BrF3O3	ethyl 2-bromo- 4,4,4-trifluoro-3- oxobutanoate	2782347[1]
Ethyl 2,2- dibromo-2- fluoroacetate	565-53-7	C4H5Br2FO2	ethyl 2,2- dibromo-2- fluoroacetate	2737168[2]
Ethyl trifluoroacetate	383-63-1	C4H5F3O2	ethyl 2,2,2- trifluoroacetate	9794[3][4]
Ethyl 4,4,4- trifluoroacetoacet ate	372-31-6	C6H7F3O3	ethyl 4,4,4- trifluoro-3- oxobutanoate	67793[5]
Ethyl bromodifluoroace tate	667-27-6	C4H5BrF2O2	ethyl 2-bromo- 2,2- difluoroacetate	69585[6]
Ethyl difluoroacetate	454-31-9	C4H6F2O2	ethyl 2,2- difluoroacetate	9961[7]
Ethyl 2-methyl- 4,4,4- trifluoroacetoacet ate	344-00-3	C7H9F3O3	ethyl 4,4,4- trifluoro-2- methyl-3- oxobutanoate	2737204[8]
Ethyl 4,4,4- trifluoro-2- methoxy-3- oxobutanoate	75631-71-9	C7H9F3O4	ethyl 4,4,4- trifluoro-2- methoxy-3- oxobutanoate	2758936[9]

Chemical Structure and Properties



The unique properties of fluorinated organic compounds make them valuable in pharmaceutical and materials science. The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity. The compounds listed are important building blocks in organic synthesis for creating more complex fluorinated molecules.[10][11]

Compound Name	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)	Refractive Index
Ethyl 2,2- dibromo-2- fluoroacetate	263.89	-	-	-
Ethyl trifluoroacetate	142.08	61	1.1952 (at 16.7 °C)[3]	1.3060-1.3090 (at 20°C)[4]
Ethyl bromodifluoroace tate	202.98	-	-	-
Ethyl 2-methyl- 4,4,4- trifluoroacetoacet ate	198.14	-	-	-
Ethyl difluoroacetate	124.09	-	-	-

Note: Data for all properties were not available for all compounds in the search results.

Experimental Protocols: Synthesis of Ethyl Trifluoroacetate

Ethyl trifluoroacetate is a key intermediate in the synthesis of various pharmaceutically active molecules and agricultural products.[3] Several methods for its synthesis have been documented.

Synthesis from Trifluoroacetic Acid and Ethanol

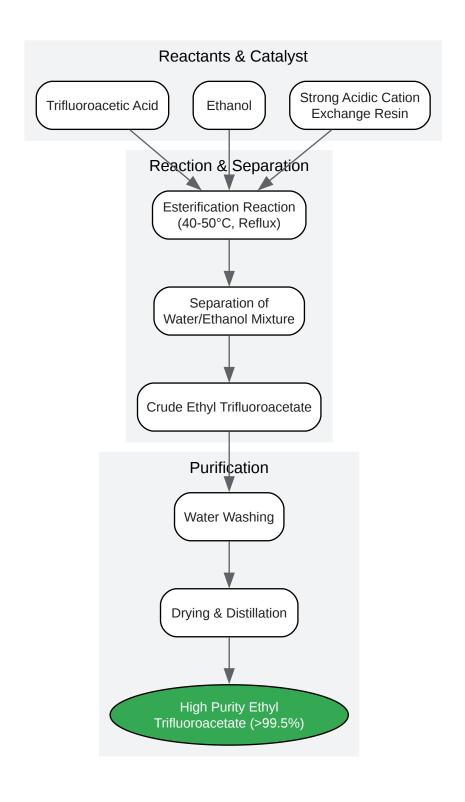


A common method involves the esterification of trifluoroacetic acid with ethanol.

- Reactants: Trifluoroacetic acid and ethanol.[12]
- Catalyst: Strong acidic cation exchange resin or p-toluenesulfonic acid.[12][13]
- Procedure:
 - Trifluoroacetic acid and the catalyst are placed in a reactor.
 - Ethanol is added dropwise at a controlled temperature (e.g., 40-50°C).[12]
 - The mixture is heated to reflux to facilitate the reaction and separate the water-ethanol mixture.[12]
 - The crude product is collected.
 - The crude product is washed with water to remove remaining ethanol, followed by separation of the layers to yield ethyl trifluoroacetate.[12]
 - The product can be further dried and distilled to achieve high purity (>99.5%).[12]
- Yield: Over 95%.[12]

The following diagram illustrates the general workflow for this synthesis.





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Caption: Synthesis workflow for Ethyl Trifluoroacetate.

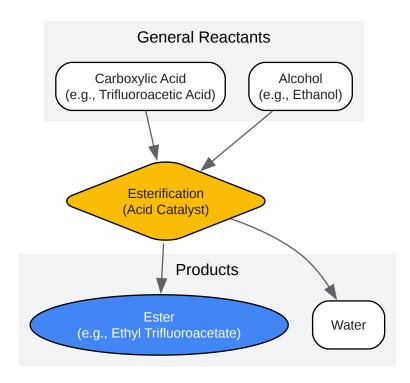
Applications in Research and Development



Fluorinated compounds like those discussed are of significant interest in drug development. For example, Ethyl 2,2-dibromo-2-fluoroacetate is a precursor for introducing the difluoromethylene (CF2) group, which can enhance properties such as lipophilicity and metabolic stability in drug candidates.[11] Similarly, ethyl difluoroacetate is a versatile building block for synthesizing novel fluorinated molecules that may exhibit superior biological activity. [10] The trifluoroacetyl group, which can be introduced using ethyl trifluoroacetate, is often used as a protecting group for amines in organic synthesis because it can be removed under mild conditions.[3]

Logical Relationships in Synthesis

The synthesis of these related esters often follows a general principle of esterification, though the specific precursors and conditions vary. The diagram below illustrates the conceptual relationship between an acid and an alcohol to form an ester, which is the fundamental reaction for many of these compounds.



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